Fmoc-Ser(allyl)-oh

Catalog No.
S893512
CAS No.
704910-17-8
M.F
C21H21NO5
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser(allyl)-oh

CAS Number

704910-17-8

Product Name

Fmoc-Ser(allyl)-oh

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1

InChI Key

BFEBKKIRUYSHKY-IBGZPJMESA-N

SMILES

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Ser(allyl)-oh, also known as Fmoc-L-Ser(allyl)-OH, is a key building block used in peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids. Peptides play a vital role in various biological functions, including acting as hormones, enzymes, and neurotransmitters . Fmoc-Ser(allyl)-oh specifically incorporates the amino acid Serine (Ser) with an allyl side chain protection by a Fmoc group.

Fmoc Protecting Group

The Fmoc (Fluorenylmethoxycarbonyl) group is a temporary protecting group commonly employed in solid-phase peptide synthesis (SPPS) . Fmoc protects the amino group (NH2) of the Serine residue, preventing unwanted reactions during peptide chain assembly. The Fmoc group can be selectively removed under mild basic conditions, allowing the amino group to participate in peptide bond formation with the next amino acid building block.

Allyl Side Chain Protection

The allyl group (CH2=CH-CH2) in Fmoc-Ser(allyl)-oh serves as a temporary protecting group for the hydroxyl side chain (OH) of the Serine residue. This protection is crucial for controlling the reactivity of the Serine side chain during peptide synthesis. The allyl group can be selectively removed using various methods, such as palladium-catalyzed reactions, allowing for further modifications of the Serine side chain if desired .

Applications in Peptide Design

Fmoc-Ser(allyl)-oh offers several advantages in peptide design:

  • Orthogonal Protection

    The combination of Fmoc and allyl protecting groups allows for orthogonal deprotection strategies. This means that the Fmoc group can be removed selectively without affecting the allyl group, and vice versa, enabling greater control over the order of reactions during peptide synthesis.

  • Site-Specific Modifications

    Following peptide chain assembly, the allyl group on the Serine side chain can be selectively removed, allowing for further functionalization of the Serine residue. This enables the introduction of specific functionalities, such as fluorescent labels or bioconjugation tags, at desired positions within the peptide .

Fmoc-Ser(allyl)-oh, also known as 9-fluorenylmethyloxycarbonyl-serine(allyl)-hydroxyl, is a modified derivative of the amino acid serine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and an allyl ester protecting the hydroxyl group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and the mild conditions required for deprotection . The Fmoc group is favored for its ease of removal under basic conditions, which facilitates the sequential addition of amino acids during peptide assembly.

  • Deprotection Reactions: The Fmoc group can be removed using piperidine, while the allyl ester is cleaved using palladium catalysis. These reactions are essential for exposing the functional groups necessary for further coupling with other amino acids .
  • Coupling Reactions: This compound can form peptide bonds with other amino acids through coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide), often in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

In biological contexts, Fmoc-Ser(allyl)-oh is instrumental in synthesizing peptides that can exhibit various biological activities depending on their sequences. The peptides produced can participate in numerous biochemical pathways, influencing cellular functions and interactions. The pharmacokinetics and biological effects of these peptides are contingent upon their specific structures and sequences, which can be tailored during synthesis.

The synthesis of Fmoc-Ser(allyl)-oh generally involves two main steps:

  • Protection of the Hydroxyl Group: Serine is reacted with allyl chloroformate in the presence of a base (e.g., triethylamine) to form the allyl ester.
  • Protection of the Amino Group: The allyl-protected serine is then treated with Fmoc chloride, again in the presence of a base such as sodium bicarbonate, resulting in the formation of Fmoc-Ser(allyl)-oh .

These methods can be scaled up for industrial production using automated SPPS systems, allowing for efficient synthesis of this compound on a larger scale.

Fmoc-Ser(allyl)-oh is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences and functionalities.
  • Research: Researchers utilize this compound to explore peptide interactions, structure-function relationships, and potential therapeutic applications.
  • Drug Development: Custom peptides synthesized from Fmoc-Ser(allyl)-oh can be investigated for their roles in drug design and development .

Studies involving Fmoc-Ser(allyl)-oh often focus on its role in peptide interactions. The unique structure allows researchers to investigate how modifications at the serine residue affect peptide conformation and binding affinity to target proteins or receptors. These studies are crucial for understanding the mechanisms by which peptides exert their biological effects and for optimizing peptide-based therapeutics .

Several compounds share structural similarities with Fmoc-Ser(allyl)-oh, particularly those involved in peptide synthesis:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Lys(Alloc)-OHLysine with an allyloxycarbonyl groupUsed for side-chain modifications
Fmoc-Asp(OAll)-OHAspartic acid with an allyl esterStable under TFA; prone to cyclization
Fmoc-Glu(OAll)-OHGlutamic acid with an allyl esterSimilar stability and reactivity
Fmoc-Ser(tBu)-OHSerine with tert-butyl protectionMore hydrophobic; different deprotection conditions
Fmoc-Thr(tBu)-OHThreonine with tert-butyl protectionSimilar applications but different amino acid properties

Fmoc-Ser(allyl)-oh stands out due to its specific allyloxy protection, allowing for selective deprotection strategies that are advantageous in complex peptide synthesis. Its stability under various reaction conditions makes it a preferred choice among researchers looking to synthesize customized peptides efficiently .

XLogP3

3.2

Sequence

X

Dates

Modify: 2023-08-16

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